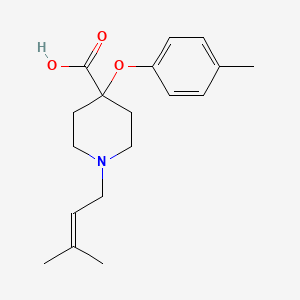
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CYCLOPS, is a chemical compound that has gained attention due to its potential use in scientific research. CYCLOPS belongs to the family of oxadiazoles, which have been previously studied for their biological and pharmacological properties. In
Mechanism of Action
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide binds to the S6 segment of the voltage-gated sodium channel, which is located in the transmembrane domain of the channel. This binding blocks the movement of sodium ions through the channel, preventing the generation of action potentials. N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to selectively block the activity of certain subtypes of sodium channels, making it a useful tool for studying the function of specific sodium channel subtypes in neurons.
Biochemical and Physiological Effects
Studies have shown that N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can block the activity of sodium channels in both in vitro and in vivo models. In addition, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a long duration of action, making it a valuable tool for studying the role of sodium channels in neuronal function over extended periods of time. However, the effects of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide on other ion channels and neurotransmitter systems have not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is its high selectivity for certain subtypes of sodium channels, which allows for the specific targeting of these channels in neuronal function studies. In addition, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has a long duration of action, which is useful for studying the effects of sodium channel blockade over extended periods of time. However, one limitation of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is its potential off-target effects on other ion channels and neurotransmitter systems, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is the development of more selective sodium channel blockers based on the structure of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide. Another direction is the study of the effects of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide on other ion channels and neurotransmitter systems, which may provide insights into the broader effects of sodium channel blockade on neuronal function. Finally, the use of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide in animal models of neurological diseases may provide insights into the role of sodium channels in disease pathogenesis and potential therapeutic targets.
Synthesis Methods
The synthesis of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide in the presence of triethylamine to produce N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide. The synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. Studies have shown that N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can selectively block the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This property of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide makes it a valuable tool for studying the role of sodium channels in neuronal function and disease.
properties
IUPAC Name |
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-5-7-12(10-11)14-18-16(21-19-14)15(20)17-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJYUIAQCAXMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5395479.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5395486.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395489.png)
![5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5395490.png)
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5395503.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5395530.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)

![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)

![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-3-ylmethyl)amino]nicotinamide](/img/structure/B5395559.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide](/img/structure/B5395566.png)